2,4,5-TRIMETHOXY-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE

Vue d'ensemble

Description

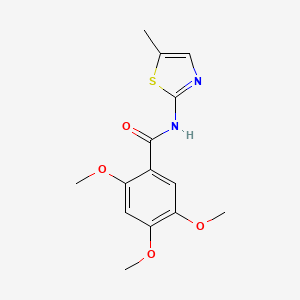

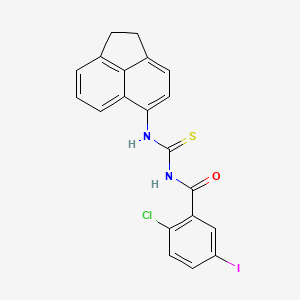

2,4,5-TRIMETHOXY-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is 308.08307817 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions, leading to potential therapeutic effects.

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . The inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s effect on TrxR can disrupt the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

The compound’s molecular weight (1822164) suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Analyse Biochimique

Biochemical Properties

The 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The trimethoxyphenyl (TMP) group in the compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

2,4,5-Trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has significant effects on various types of cells and cellular processes . It has been shown to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells . It also influences cell function by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, restoring the insulin signaling pathway in diabetes .

Molecular Mechanism

The molecular mechanism of action of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increases the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Temporal Effects in Laboratory Settings

The effects of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide over time in laboratory settings include its stability, degradation, and long-term effects on cellular function . It has been shown to suppress oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H: quinone oxidoreductase 1 (NQO1), and antioxidant enzyme activity .

Dosage Effects in Animal Models

The effects of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide vary with different dosages in animal models . Four-week oral administration of the compound at 10 mg kg −1 day −1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .

Metabolic Pathways

The metabolic pathways that 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is involved in include interactions with enzymes or cofactors . It activates the PI3K/Akt pathway, which is a key metabolic pathway involved in cellular processes such as glucose metabolism and cell survival .

Propriétés

IUPAC Name |

2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-8-7-15-14(21-8)16-13(17)9-5-11(19-3)12(20-4)6-10(9)18-2/h5-7H,1-4H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIHGWTMPWMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-DIMETHYL-2-PHENYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4674207.png)

![2-{(Z)-1-[5-(2,3-dichlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione](/img/structure/B4674214.png)

![2-[(2-hydroxyethyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B4674246.png)

![7-[2-(1H-imidazol-4-yl)ethyl]-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674256.png)

![isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B4674261.png)

![2,6-diamino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B4674303.png)